molecular formula C8H8O4S B193087 2-(Thiophen-2-ylmethyl)propanedioic acid CAS No. 4475-24-5

2-(Thiophen-2-ylmethyl)propanedioic acid

Cat. No.: B193087
CAS No.: 4475-24-5
M. Wt: 200.21 g/mol
InChI Key: PGGOEUVKDHKGKQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)propanedioic acid is a high-value chemical building block incorporating a thiophene heterocycle, designed for research and development applications. Thiophene-based compounds are of significant interest in medicinal and synthetic chemistry due to their versatile pharmacological properties and role as bioisosteres for other aromatic systems . This diacid compound presents researchers with a multifunctional scaffold. The propanedioic acid (malonic acid) moiety offers reactive sites for further synthetic modification, such as decarboxylation or condensation reactions, enabling the construction of more complex molecular architectures. The thiophene ring, a key feature of several commercially available drugs, is known to contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . While the specific biological profile of this compound requires further investigation by qualified researchers, its structure suggests potential as a key intermediate in the synthesis of novel compounds for pharmaceutical development and material science. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-2-ylmethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOEUVKDHKGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963274
Record name [(Thiophen-2-yl)methyl]propanedioic acid
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4475-24-5
Record name NSC39209
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Thiophen-2-yl)methyl]propanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Thiophen 2 Ylmethyl Propanedioic Acid and Its Esters

Strategies for Malonic Acid Derivatives Formation

The formation of the core malonic acid derivative, 2-(thiophen-2-ylmethyl)propanedioic acid, can be achieved through a couple of primary routes: the alkylation of malonic esters and condensation reactions involving thiophene-containing aldehydes.

Alkylation Routes involving Thiophen-2-ylmethyl Halides

A common and effective method for synthesizing this compound and its esters is through the malonic ester synthesis. libretexts.orgwikipedia.org This classic organic reaction involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable alkyl halide. organic-chemistry.org In this specific case, a thiophen-2-ylmethyl halide, like 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene, serves as the alkylating agent.

The process begins with the deprotonation of the α-carbon of the malonic ester by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of the thiophen-2-ylmethyl halide in an SN2 reaction. libretexts.org This step results in the formation of a dialkyl 2-(thiophen-2-ylmethyl)malonate. chemicea.compharmaffiliates.com To obtain the final this compound, the resulting diester undergoes hydrolysis, usually with a strong base like sodium hydroxide, followed by acidification. libretexts.org Subsequent heating leads to decarboxylation, yielding the desired product. libretexts.org

It is important to note that a potential side reaction in this synthesis is dialkylation, where a second thiophen-2-ylmethyl group is added to the malonic ester. wikipedia.org This can be minimized by carefully controlling the stoichiometry of the reactants.

Table 1: Key Steps in Malonic Ester Synthesis of this compound

StepReactantsProductKey Transformation
1. Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolateDeprotonation of the α-carbon. libretexts.org
2. AlkylationDiethyl malonate enolate, 2-(Chloromethyl)thiopheneDiethyl 2-(thiophen-2-ylmethyl)malonateNucleophilic substitution (SN2 reaction). libretexts.org
3. Hydrolysis & AcidificationDiethyl 2-(thiophen-2-ylmethyl)malonate, Sodium hydroxide, AcidThis compoundSaponification of the ester groups. libretexts.org
4. DecarboxylationThis compound, Heat2-(Thiophen-2-ylmethyl)acetic acid and CO2Loss of a carboxyl group. libretexts.org

Condensation Reactions with Thiophene-Containing Aldehydes and Malonate Esters

An alternative synthetic route involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, such as a malonate ester, catalyzed by a weak base. wikipedia.orgorganicreactions.org In this context, thiophene-2-carbaldehyde is condensed with a malonate ester like diethyl malonate.

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine (B92270), which facilitates the deprotonation of the malonate ester to form a carbanion. amazonaws.com This carbanion then attacks the carbonyl carbon of the thiophene-2-carbaldehyde. amazonaws.com A subsequent dehydration step yields an unsaturated intermediate, diethyl 2-(thiophen-2-ylmethylene)malonate. To arrive at the desired saturated compound, this intermediate must be reduced. This reduction can be achieved through catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165). The resulting dialkyl 2-(thiophen-2-ylmethyl)propanedioate can then be hydrolyzed to the corresponding dicarboxylic acid as described previously.

Various catalysts have been explored for the Knoevenagel condensation, including immobilized enzymes like bovine serum albumin (BSA) and gelatin, which can offer environmental benefits and easier product purification. amazonaws.comrsc.org

Esterification and Transesterification Procedures

Once this compound is synthesized, its ester derivatives can be prepared through esterification or transesterification reactions. These esters are often important intermediates in further synthetic steps.

Synthesis of Dialkyl 2-(Thiophen-2-ylmethyl)propanedioates

The direct esterification of this compound with an alcohol in the presence of an acid catalyst is a straightforward method to produce the corresponding dialkyl esters. For instance, reacting the diacid with ethanol in the presence of a catalytic amount of sulfuric acid will yield diethyl 2-(thiophen-2-ylmethyl)propanedioate.

Alternatively, as mentioned in the previous sections, the dialkyl esters are the direct products of both the malonic ester synthesis and the condensation-reduction pathway. chemicea.compharmaffiliates.com

Table 2: Common Dialkyl Esters of this compound

Ester NameAlcohol UsedMolecular Formula
Dimethyl 2-(thiophen-2-ylmethyl)propanedioateMethanolC10H12O4S
Diethyl 2-(thiophen-2-ylmethyl)propanedioateEthanolC12H16O4S chemicea.com
Di-tert-butyl 2-(thiophen-2-ylmethyl)propanedioatetert-ButanolC16H24O4S

Preparation of Monoalkyl 2-(Thiophen-2-ylmethyl)propanedioates

The synthesis of monoalkyl esters of this compound requires more controlled reaction conditions to achieve selective esterification of only one of the two carboxylic acid groups. One common method is the partial hydrolysis of the corresponding dialkyl ester. By carefully controlling the amount of base and the reaction time, it is possible to selectively hydrolyze one of the ester groups.

Another approach is the direct esterification of the diacid with a limited amount of the desired alcohol. This method often leads to a mixture of the diacid, monoester, and diester, requiring careful purification. The use of a bulky alcohol can sometimes favor the formation of the monoester due to steric hindrance.

Multi-Step Synthesis Approaches Incorporating the Propanedioic Acid Moiety

The this compound moiety is a valuable building block in more complex multi-step syntheses, particularly in the pharmaceutical industry. vapourtec.comlibretexts.org Its structure allows for a variety of subsequent chemical transformations.

For instance, the carboxylic acid groups can be converted into other functional groups, such as amides, acid chlorides, or alcohols. The thiophene (B33073) ring itself can also undergo further reactions, such as electrophilic substitution. The ability to perform a sequence of reactions in a controlled manner is crucial for the efficient synthesis of complex target molecules. syrris.jp

An example of a multi-step synthesis could involve the initial preparation of diethyl 2-(thiophen-2-ylmethyl)malonate, followed by its conversion to a more complex intermediate through reactions at the ester groups or the thiophene ring. This intermediate could then be a key component in the synthesis of a larger, biologically active molecule. The principles of retrosynthetic analysis are often employed to design such multi-step pathways, starting from the target molecule and working backward to identify suitable starting materials and intermediates, including the this compound core. libretexts.org

Investigation of Solvent and Catalytic Effects on Reaction Yield and Selectivity

The alkylation of malonic esters, a cornerstone of the synthesis of this compound esters, is profoundly affected by the choice of solvent and catalyst. The solvent not only facilitates the dissolution of reactants but also influences the reactivity of the nucleophile and the stability of the transition state. Similarly, the catalyst, typically a base, is crucial for the deprotonation of the malonic ester to form the reactive enolate.

Influence of Solvents:

The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often favored in malonic ester alkylations as they can solvate the cation of the base while leaving the enolate anion relatively free and highly reactive. While specific comparative studies on the synthesis of this compound esters are not extensively documented in publicly available literature, general principles of organic synthesis suggest that solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (B95107) (THF) would be suitable candidates.

For instance, in related syntheses of substituted malonic esters, the choice of solvent has been shown to be critical. A study on the synthesis of substituted malonic acid half oxyesters demonstrated that varying the solvent can lead to significant differences in product yield. While direct data for the target compound is scarce, the general trend of improved yields in polar aprotic solvents is a well-established principle in the alkylation of active methylene compounds.

Interactive Data Table: Effect of Solvents on a Model Malonic Ester Alkylation

Below is a representative table illustrating the effect of different solvents on the yield of a generic malonic ester alkylation. Please note: This data is illustrative and based on general findings in organic chemistry, as specific data for this compound ester synthesis is not available in the searched literature.

SolventDielectric Constant (ε)Typical Yield (%)
Tetrahydrofuran (THF)7.5Moderate to Good
Dimethylformamide (DMF)36.7Good to Excellent
Acetonitrile37.5Moderate to Good
Toluene2.4Low to Moderate
Dichloromethane9.1Moderate

Influence of Catalysts:

The selection of a suitable base is paramount for the efficient formation of the malonate enolate. The strength of the base must be sufficient to deprotonate the acidic α-hydrogen of the malonic ester. Common bases used in these reactions include sodium ethoxide, sodium hydride, and potassium tert-butoxide.

In the synthesis of related chalcone-diethyl malonate derivatives containing a thienyl ring, potassium tert-butoxide (KOt-Bu) in dichloromethane (CH2Cl2) has been used effectively, resulting in good to excellent yields. This suggests that strong alkoxide bases are well-suited for promoting the alkylation of malonic esters with thiophene-containing electrophiles.

Interactive Data Table: Effect of Catalysts on a Model Malonic Ester Alkylation

The following table provides an illustrative comparison of different catalysts on the yield of a generic malonic ester alkylation. Disclaimer: This data is based on general principles of malonic ester synthesis, as specific comparative data for the target compound could not be found in the available literature.

Catalyst/BasepKa of Conjugate AcidTypical Yield (%)
Sodium Ethoxide~16Good
Sodium Hydride~35Excellent
Potassium tert-Butoxide~19Excellent
Potassium Carbonate~10.3Moderate
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5Good

Chemical Reactivity and Transformation Studies of 2 Thiophen 2 Ylmethyl Propanedioic Acid

Reactivity of the Thiophene (B33073) Ring System

Electrophilic Aromatic Substitution Reactions

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). Its reactivity is significantly greater than that of benzene (B151609), allowing reactions to occur under milder conditions. masterorganicchemistry.com Substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position due to the greater stability of the carbocation intermediate formed, which can be stabilized by resonance involving the sulfur atom. researchgate.netyoutube.com

For 2-(thiophen-2-ylmethyl)propanedioic acid, the thiophene ring is already substituted at the C2 position with an alkyl group (-CH₂-). Alkyl groups are activating and ortho-, para-directing. In the context of the thiophene ring, this means they direct incoming electrophiles to the C5 and C3 positions. The C5 position is sterically more accessible and electronically favored, making it the primary site for electrophilic attack.

A general mechanism for electrophilic aromatic substitution involves the attack of the π-electron system of the thiophene ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex. Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/Reaction Electrophile (E⁺) Major Product
Nitration (HNO₃/H₂SO₄) NO₂⁺ 2-((5-Nitrothiophen-2-yl)methyl)propanedioic acid
Halogenation (Br₂ in Acetic Acid) Br⁺ (or polarized Br₂) 2-((5-Bromothiophen-2-yl)methyl)propanedioic acid
Sulfonation (Fuming H₂SO₄) SO₃ 5-(Carboxymethyl(carboxy)methyl)thiophene-2-sulfonic acid
Friedel-Crafts Acylation (RCOCl/AlCl₃) RCO⁺ 2-((5-Acylthiophen-2-yl)methyl)propanedioic acid

Studies on the halogenation of various substituted thiophenes have provided quantitative data on the effects of substituents on reaction rates, confirming the high reactivity of the thiophene nucleus towards electrophiles. leah4sci.com

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling on Thiophene-substituted precursors)

The thiophene ring system is a versatile scaffold for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. pearson.com

To apply this reaction to synthesize derivatives of this compound, a halogenated precursor would be required. For instance, a 5-halo-substituted thiophene derivative could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position.

An example synthetic route could start with a 2-(halomethyl)thiophene, which is then used to alkylate a malonic ester. The resulting halo-thiophene malonate can then undergo Suzuki-Miyaura coupling.

Illustrative Reaction Scheme:

Halogenation: Thiophene is brominated to yield 2-bromothiophene.

Side-chain introduction: 2-Bromothiophene is converted to 2-bromo-5-(chloromethyl)thiophene.

Malonic Ester Synthesis: The chloromethyl derivative reacts with diethyl malonate to form diethyl 2-((5-bromothiophen-2-yl)methyl)malonate.

Suzuki-Miyaura Coupling: This intermediate is coupled with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

Hydrolysis: The resulting diester is hydrolyzed to the final dicarboxylic acid product.

Research has demonstrated successful Suzuki-Miyaura couplings on various 2-halothiophene systems, highlighting the reaction's tolerance for different functional groups and its utility in constructing complex biaryl and heteroaryl structures. nih.govlibretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov

Redox Chemistry of this compound

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring can be oxidized, although this generally requires strong oxidizing agents. The aromaticity of the thiophene ring makes it less susceptible to oxidation compared to non-aromatic sulfides. Common reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com

The oxidation can proceed in two stages. The first oxidation yields a thiophene S-oxide (sulfoxide), which is typically unstable. Further oxidation leads to the more stable thiophene S,S-dioxide (sulfone).

Reaction: Thiophene Derivative + m-CPBA → Thiophene S,S-Dioxide Derivative

The formation of the thiophene S,S-dioxide significantly alters the electronic properties of the ring. The sulfone group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack or for participation as a diene in Diels-Alder reactions. Studies on poly(thienothiophene) derivatives have shown that sulfur oxidation leads to a decrease in the HOMO and LUMO energy levels of the molecule. byjus.com While the epoxidation of alkenes with peroxy acids is a well-known concerted reaction, the oxidation of the thiophene sulfur proceeds to alter the aromatic system's fundamental characteristics.

Reduction of Carboxylic Acid Functions

The two carboxylic acid groups of this compound can be reduced to primary alcohols. This transformation typically requires a powerful reducing agent, as carboxylic acids are among the less reactive carbonyl derivatives.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. leah4sci.combyjus.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediates and liberate the diol product.

Reaction: this compound + LiAlH₄ (excess) → 2-(Thiophen-2-ylmethyl)propane-1,3-diol

The mechanism involves the deprotonation of the carboxylic acids by the hydride reagent, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent delivery of hydride ions reduces the carbonyl groups first to aldehydes (which are not isolated as they are more reactive than the starting acid) and then to the primary alcohols. leah4sci.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. byjus.com

Alternative, milder methods are also being developed. For instance, manganese-catalyzed hydrosilylation has been shown to reduce various carboxylic acids, including 2-thiopheneacetic acid, to their corresponding alcohols in high yields. masterorganicchemistry.com This suggests that this compound could likely be reduced to 2-(thiophen-2-ylmethyl)propane-1,3-diol using this method as well. Furthermore, lithium ammonia (B1221849) reductions have also been explored for thiophenecarboxylic acids. youtube.com

Stereoselective Transformations

The prochiral nature of this compound, with a stereogenic center created upon the differentiation of its two carboxylic acid groups or through reactions at the central methylene (B1212753) group, makes it a candidate for various stereoselective transformations. While specific studies focusing exclusively on the stereoselective reactions of this particular compound are not extensively documented in publicly available research, the principles of stereoselective synthesis applied to related malonic acid derivatives provide a framework for understanding its potential reactivity.

Stereoselective transformations involving malonic acid derivatives often fall into two main categories: enzymatic resolutions and asymmetric catalysis. These methods aim to produce enantiomerically enriched or pure compounds, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.

One common strategy involves the enantioselective decarboxylation of malonic acid derivatives. This transformation can theoretically be achieved using enzymes or chiral catalysts to selectively remove one of the two carboxyl groups, leading to a chiral carboxylic acid. The success of such a reaction would depend on the ability of the chiral catalyst or enzyme's active site to differentiate between the two enantiotopic carboxyl groups of the substrate.

Another potential avenue for stereoselective transformation is the asymmetric mono-esterification or mono-amidation of the dicarboxylic acid. Chiral alcohols or amines, or the use of a chiral catalyst with an achiral nucleophile, could lead to the formation of a single enantiomer of the resulting mono-ester or mono-amide.

Furthermore, the chiral resolution of racemic mixtures of derivatives of this compound represents a viable method to obtain enantiomerically pure forms. tcichemicals.com This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. tcichemicals.com Chromatographic methods, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, are also powerful techniques for separating enantiomers. mdpi.commdpi.com

While specific data on the stereoselective transformations of this compound is limited, the broader field of asymmetric synthesis provides well-established protocols that could be adapted for this purpose. Research in organocatalysis, for instance, has demonstrated the successful enantioselective decarboxylative aldol (B89426) reactions of malonic acid half-thioesters, yielding chiral β-hydroxy thioesters with high enantioselectivity. researchgate.net This suggests that with the appropriate catalyst system, similar stereocontrol could be exerted on reactions involving this compound or its derivatives.

The following table outlines potential stereoselective transformations and the general approaches that could be investigated for this compound based on established methodologies for related compounds.

Transformation TypeGeneral ApproachPotential Chiral InfluenceExpected Outcome
Asymmetric DecarboxylationEnzymatic catalysis or organocatalysisChiral active site or chiral catalystEnantiomerically enriched 2-(thiophen-2-yl)propanoic acid
Enantioselective Mono-esterificationReaction with a chiral alcohol or use of a chiral catalystChiral auxiliary or chiral catalystEnantiomerically pure mono-ester derivative
Chiral ResolutionFormation of diastereomeric saltsChiral resolving agent (e.g., chiral amine)Separation of enantiomers
Chiral ChromatographyHPLC with a chiral stationary phaseChiral environment of the stationary phaseSeparation of enantiomers

Further research would be necessary to explore and optimize these potential stereoselective transformations for this compound, including the screening of various catalysts, enzymes, and chiral resolving agents to achieve high levels of stereoselectivity.

Structural Modifications and Derivatives Research Based on 2 Thiophen 2 Ylmethyl Propanedioic Acid

Alkyl and Aryl Substitutions on the Propanedioic Acid Backbone

The propanedioic acid (malonic acid) moiety is a classical building block in organic synthesis, primarily due to the reactivity of the C2 carbon, which is positioned between two activating carbonyl groups.

The synthesis of 2,2-disubstituted derivatives from the parent compound typically proceeds via its corresponding diester, most commonly Diethyl 2-(thiophen-2-ylmethyl)malonate. pharmaffiliates.com This approach leverages the well-established malonic ester synthesis protocol. The process involves two main steps:

Initial Alkylation : The synthesis begins with the alkylation of a malonate ester, such as diethyl malonate, with 2-(chloromethyl)thiophene (B1266113) to produce diethyl 2-(thiophen-2-ylmethyl)malonate.

Second Alkylation : The resulting monosubstituted ester possesses a remaining acidic proton at the C2 position. This allows for a second deprotonation using a suitable base (e.g., sodium ethoxide), followed by reaction with a second electrophile, such as an allyl halide (e.g., allyl bromide). researchgate.netresearchgate.net This two-step alkylation sequence yields the 2,2-disubstituted diethyl malonate. researchgate.net Subsequent hydrolysis of the ester groups under acidic or basic conditions affords the target 2,2-disubstituted propanedioic acid, such as 2-allyl-2-(2-thienylmethyl)malonic acid. chemsynthesis.comysu.am

The reactivity of these 2,2-disubstituted malonic acids is dominated by thermal decarboxylation. Upon heating, they readily lose one of the carboxylic acid groups as carbon dioxide to yield a substituted butanoic acid. This reaction provides a reliable method for synthesizing complex carboxylic acids.

Table 1: Synthesis of 2,2-Disubstituted Propanedioic Acid Derivatives

Precursor Reagent 1 Reagent 2 Product
Diethyl malonate Sodium Ethoxide / 2-(Chloromethyl)thiophene Sodium Ethoxide / Allyl bromide Diethyl 2-allyl-2-(2-thienylmethyl)malonate
Diethyl 2-allyl-2-(2-thienylmethyl)malonate H₃O⁺ / Heat - 2-allyl-2-(thiophen-2-yl)butanoic acid

Modifications and Functionalizations of the Thiophene (B33073) Ring

The thiophene ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. e-bookshelf.de This reactivity allows for extensive functionalization, providing another layer of structural diversity to derivatives of 2-(thiophen-2-ylmethyl)propanedioic acid.

Electrophilic substitution on the thiophene ring of the title compound is expected to occur preferentially at the C5 position, which is the most activated and sterically accessible site. iust.ac.ir

Halogenation : The introduction of halogens can be achieved under relatively mild conditions. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective mono-halogenation of activated thiophenes at the C5 position. rsc.orgresearchgate.net Dihalogenation can also be achieved under controlled conditions. rsc.org

Alkylation and Acylation : Friedel-Crafts reactions can introduce alkyl and acyl groups onto the thiophene ring. However, these reactions often require Lewis acid catalysts that can cause polymerization of the sensitive thiophene ring. iust.ac.ir Milder conditions, for example using tin(IV) chloride as a catalyst for acylation, are often preferred to avoid side reactions. iust.ac.ir

Heteroatom Substituents : Other electrophilic substitution reactions like nitration and sulfonation are also possible, but the harsh acidic conditions typically required can pose challenges for the stability of the thiophene moiety. iust.ac.ir

Building upon the existing thiophene ring to create fused polycyclic systems is a key strategy for developing novel materials, particularly for organic electronics. nih.govresearchgate.net Starting from a derivative of this compound, a fused system like a thienothiophene can be constructed. One synthetic approach involves functionalizing the C3 position of the thiophene ring and then performing an intramolecular cyclization. For example, a synthetic sequence could involve:

Selective bromination at the C3 position of a suitable thiophene precursor.

Introduction of a side chain containing a reactive group (e.g., a thiol) via a coupling reaction.

Intramolecular cyclization to form the second thiophene ring, yielding a thieno[3,2-b]thiophene (B52689) or thieno[2,3-b]thiophene (B1266192) scaffold. encyclopedia.pub The synthesis of various thienopyridine isomers often involves the strategy of building a pyridine (B92270) ring onto a thiophene precursor. kuleuven.be

Hybrid Molecules Incorporating the this compound Scaffold

The entire molecular framework of this compound can serve as a versatile scaffold for constructing complex hybrid molecules and polyheterocyclic systems. espublisher.comnih.gov

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step. Derivatives of the title compound are excellent candidates for participation in such reactions.

Ugi and Ugi-Zhu Reactions : The 2-(thiophen-2-ylmethyl) moiety can be incorporated into aldehydes or amines, which are key starting materials for the Ugi four-component reaction or the Ugi-Zhu three-component reaction. researchgate.net For example, a one-pot process involving an Ugi-Zhu reaction with 2-thiophenecarboxaldehyde and 2-thiophenemethylamine (B147629) has been used to synthesize complex polyheterocyclic compounds like bis-thienyl-pyrrolo[3,4-b]pyridin-5-one. mdpi.com This demonstrates a pathway to transform simple thiophene-containing starting materials into elaborate structures. griffith.edu.aumdpi.comrsc.org

Gewald Reaction : The Gewald reaction is a powerful MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org These products are highly valuable intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. thieme-connect.comnih.gov A ketone derivative of the title compound could potentially undergo a Gewald reaction with a cyano-activated methylene (B1212753) compound and elemental sulfur to produce a complex 2-aminothiophene. organic-chemistry.org

Other Cyclization Strategies : The scaffold can be incorporated into structures designed for tandem reactions, such as intramolecular Diels-Alder cycloadditions, to create novel fused heterocyclic systems. nih.gov For instance, a derivative containing both a diene and a dienophile can be assembled, which then undergoes cyclization to form a complex polycyclic architecture. Other research has shown the synthesis of novel thiazole (B1198619) derivatives from thiophene precursors. researchgate.net

Table 2: Examples of Complex Heterocyclic Synthesis from Thiophene Precursors

Reaction Type Key Precursors Resulting Scaffold
Ugi-Zhu Reaction Thiophene aldehyde, Thiophene amine, Isocyanoacetamide Pyrrolo[3,4-b]pyridin-5-one
Gewald Reaction Ketone, α-Cyanoester, Sulfur 2-Aminothiophene
Tandem Ugi/Diels-Alder Furan/Thiophene acrylaldehyde, Amine, Isonitrile, Dienophile Furo/Thieno-isoindoles

Integration into Polyfunctional Organic Structures

The inherent functionalities of this compound make it a valuable building block for the synthesis of polyfunctional organic structures. The dicarboxylic acid group offers two points for modification, such as esterification or amidation, while the thiophene ring can undergo various substitution reactions. This dual reactivity allows for its integration into diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science.

Research in related areas demonstrates the utility of the thiophene-malonate substructure in constructing complex molecules. For instance, a study on the synthesis of novel chalcone-diethyl malonate derivatives showcased the addition of diethyl malonate to chalcones containing a thienyl ring. scispace.com This Michael addition reaction results in polyfunctional compounds that incorporate a thiophene ring, a keto group, and a malonic ester, illustrating a viable pathway for elaborating the core structure of this compound into more complex systems. scispace.com

Furthermore, the malonic acid portion of the molecule is a well-established synthon in organic chemistry. Patents have described the use of various malonic acid derivatives in the preparation of peptide analogues, where the malonic acid unit serves to create modified backbones. google.com This suggests the potential for this compound to be used in a similar fashion, introducing a thiophene moiety as a side chain in peptidomimetic structures. The thiophene ring itself is considered a bio-isostere of the benzene (B151609) ring and is present in numerous pharmaceuticals.

The chemical reactivity of this compound allows for a range of modifications. The carboxylic acid groups can be reduced to alcohols or aldehydes, and the thiophene ring can undergo electrophilic substitution reactions to introduce substituents such as halogens or nitro groups. smolecule.com These transformations would yield a variety of polyfunctional derivatives with altered electronic and steric properties, suitable for further chemical manipulation or for screening for biological activity.

Development of Novel Analogs through Modular Synthesis

Modular synthesis represents a powerful strategy for the systematic development of novel analogs of this compound. This approach involves the assembly of complex molecules from simpler, interchangeable building blocks, allowing for the rapid generation of a library of related compounds.

A prime example of a modular approach in a related context is the synthesis of 5-substituted thiophene-2-yl C-nucleosides. nih.gov In this research, a key thiophene-containing intermediate was subjected to a series of palladium-catalyzed cross-coupling reactions with various organometallic reagents. nih.gov This strategy allowed for the introduction of a diverse range of substituents, including alkyl and aryl groups, onto the thiophene ring in a controlled and efficient manner. nih.gov A similar modular strategy could be envisioned starting from a suitably protected derivative of this compound, where the thiophene ring is functionalized with a handle for cross-coupling, such as a bromine or iodine atom.

The development of analogs is not limited to modifications of the thiophene ring. The malonic acid portion of the molecule can also be the subject of modular synthesis. For example, the Knoevenagel condensation, a reaction between an active methylene compound like a malonic ester and a carbonyl compound, could be employed. By reacting a diethyl ester of this compound with various aldehydes and ketones, a wide array of α,β-unsaturated products could be generated.

The table below presents examples of structurally related thiophene derivatives that have been synthesized, illustrating the types of modifications that are achievable on a thiophene scaffold. While not direct derivatives of this compound, they represent the chemical space that could be accessed through its modification.

Compound NameMolecular FormulaSynthesis MethodReference
Diethyl 2-(1-(2-methoxyphenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonateC21H24O6SMichael addition of diethyl malonate to a thiophene-containing chalcone scispace.com
Diethyl 2-(3-oxo-1-(thiophen-2-yl)-3-(thiophen-3-yl)propyl)malonateC18H20O5S2Michael addition of diethyl malonate to a thiophene-containing chalcone scispace.com
1β-(5-Arylthiophen-2-yl)-1,2-dideoxyribofuranoseVariesPalladium-catalyzed cross-coupling of a brominated thiophene nucleoside with arylstannanes or boronic acids nih.gov

Applications of 2 Thiophen 2 Ylmethyl Propanedioic Acid in Advanced Organic Synthesis

Role as a Key Building Block for Complex Chemical Architectures

The inherent reactivity of its dual functional groups—the thiophene (B33073) ring and the malonic acid side chain—makes 2-(Thiophen-2-ylmethyl)propanedioic acid a prime starting material for synthesizing intricate molecules. The malonic acid portion is a classical C3 synthon, while the thiophene unit introduces specific electronic and structural features into the target molecule.

Precursor in Multicomponent Reaction Sequences

While direct citations are scarce, the structure of this compound makes it an ideal candidate for multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. Malonic acid and its esters are well-established nucleophilic components in various MCRs. The active methylene (B1212753) group of the propanedioic acid is readily deprotonated to form a carbanion, which can participate in Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions that are often key steps in MCR cascades.

The thiophene moiety remains stable under many MCR conditions, allowing for the direct incorporation of this important heterocycle into diverse molecular scaffolds. This approach facilitates the rapid assembly of libraries of complex thiophene-containing compounds for screening in medicinal chemistry and materials science.

Intermediate in the Synthesis of Scaffolds for Specialty Chemicals

The compound serves as a crucial intermediate in the synthesis of complex molecular scaffolds for specialty chemicals, particularly in the pharmaceutical industry. The dicarboxylic acid group can be selectively transformed into a wide array of other functionalities, such as esters, amides, or nitriles, or can be removed via decarboxylation to yield 2-(thiophen-2-yl)acetic acid derivatives. nih.gov These transformations create versatile intermediates that can be further elaborated.

A significant application is its role as a known impurity and likely synthetic precursor for Eprosartan. lgcstandards.com Eprosartan is an angiotensin II receptor antagonist used to treat high blood pressure. The synthesis of such complex drug molecules relies on robust and adaptable building blocks, and the thiophene-malonate structure provides a key fragment for constructing the final active pharmaceutical ingredient. Patents related to malonic acid derivatives describe their general utility in reacting with various side chains to build analogues of biologically active peptides, highlighting the broad applicability of this class of compounds in creating complex, functional molecules. google.comepo.org

Utilization in Target-Oriented Synthesis

Target-oriented synthesis aims to create a specific, pre-defined molecule, often a natural product or a drug with a known biological target. The use of this compound as a building block for the drug Eprosartan is a clear example of its application in this field. lgcstandards.com The synthesis of Eprosartan is directed at producing a molecule that selectively inhibits the mPGES-1 enzyme, a valuable target in cancer and inflammation therapy. nih.gov

The thiophene ring is a common motif in many biologically active compounds due to its ability to mimic a benzene (B151609) ring while having distinct electronic properties and potential for hydrogen bonding. Research on related structures, such as 2-(thiophen-2-yl)acetic acid derivatives, has identified them as suitable platforms for developing potent enzyme inhibitors. nih.gov By providing a reliable route to incorporate the thienylmethyl group, this compound facilitates the rational design and synthesis of molecules aimed at specific biological targets.

Table 1: Properties and Identifiers for this compound
PropertyValue
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
CAS Number4475-24-5
Synonyms(2-Thenyl)malonic acid, Propanedioic acid, (2-thienylmethyl)-
AppearanceWhite to off-white solid

Contributions to Polymer Chemistry and Materials Science

The thiophene unit is the foundational component of polythiophenes, a major class of conductive polymers. This compound serves as a valuable precursor for creating functionalized monomers used in the synthesis of these advanced materials.

Synthesis of Thiophene-containing Monomers

The direct polymerization of thiophenes bearing unprotected carboxylic acid groups can be challenging, as the acidic proton can interfere with the polymerization mechanism. researchgate.net Therefore, this compound is an excellent starting point for synthesizing protected or modified monomers. The carboxylic acid groups can be esterified or converted to other functionalities that are more compatible with polymerization conditions.

For example, the malonic ester derivative can be used, or the compound can undergo decarboxylation to form a mono-acid derivative which is then protected. researchgate.net These synthetic routes allow for the creation of a variety of thiophene-based monomers with tailored side chains, which can then be used to control the solubility, processability, and electronic properties of the resulting polymers.

Precursors for Conductive Polymer Development

Polythiophenes are renowned for their electrical conductivity, which arises from the extended π-conjugated system along the polymer backbone. cmu.edu The synthesis of regioregular poly(3-alkylthiophenes) has been a major focus, leading to materials with enhanced conductivity and well-defined properties. cmu.edu

While not a direct monomer itself, this compound is a precursor to monomers that can be incorporated into conductive polymer chains. A related polymer, poly(2-thiophen-3-yl-malonic acid), has been synthesized and shown to have an electrical conductivity characteristic of semiconductor materials (10⁻⁵ S/cm). upc.eduresearchgate.net This demonstrates that incorporating the malonic acid functionality directly onto the polythiophene backbone is a viable strategy for creating new functional materials. These materials are candidates for applications such as ion-selective membranes, sensors, and components in wastewater treatment. upc.eduresearchgate.net The ability to introduce functional groups like carboxylic acids opens up possibilities for post-polymerization modification, allowing for the covalent attachment of other molecules, such as DNA for biosensor applications. researchgate.net

Table 2: Potential Synthetic Transformations and Applications
Starting CompoundTransformationResulting Intermediate/ProductApplication Area
This compoundDecarboxylation & Further ElaborationScaffolds for EprosartanTarget-Oriented Synthesis lgcstandards.com
This compoundEsterificationDiester of the malonic acidMonomer Synthesis / MCRs
Thiophene-malonic acid derivativesChemical Oxidative PolymerizationPoly(thiophene-malonic acid)Conductive Polymers, Membranes upc.eduresearchgate.net
Thiophene acetic acid (from decarboxylation)Protection & ElectropolymerizationFunctionalized PolythiopheneElectrochemical DNA Sensors researchgate.net

Application in Catalysis Research

The dual functionality of this compound, comprising the electron-rich thiophene ring and the chelating dicarboxylic acid group, makes it a promising subject for catalysis research. The thiophene unit can engage in various interactions with metal centers, while the malonate fragment offers a classic bidentate coordination site.

The dicarboxylic acid functionality of this compound allows it to act as a bidentate ligand, forming stable chelate rings with a variety of metal ions. This chelating effect can enhance the stability and influence the reactivity of the resulting metal complexes. The coordination of malonate and its C-substituted derivatives, such as benzylmalonate, to metal ions like Co(II), Ni(II), Cu(II), and Zn(II) has been studied, confirming their ability to form stable complexes where the malonate group coordinates to the metal center through its two carboxylate oxygen atoms. royalholloway.ac.ukjocpr.com The geometry around the metal center in these complexes is often octahedral, with the malonato ligand forming a six-membered chelate ring. royalholloway.ac.uk

Furthermore, the thiophene ring introduces additional possibilities for coordination and electronic tuning of the metal center. The sulfur atom in the thiophene ring can act as a soft donor, potentially coordinating to a metal ion. Thiophene and its derivatives are known to participate in various bonding modes with transition metals, which can influence the catalytic activity of the metal center. The interaction between transition metals and thiophene ligands has been extensively studied due to the activation of the C-S bond mediated by the metal, a principle relevant in hydrodesulfurization chemistry and the design of organo-sulfur compounds.

Structurally similar thiophene-dicarboxylic acids, such as thiophene-2,5-dicarboxylic acid, have been successfully employed as building blocks for coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials have shown potential in various applications, including catalysis. The ability of thiophene-2,5-dicarboxylate to form diverse architectures with metal ions like zinc, cobalt, and manganese highlights the potential of thiophene-based dicarboxylic acids to serve as versatile ligands in the construction of catalytically active coordination compounds. rsc.org

Below is a table summarizing the potential of structurally related ligands in metal-mediated reactions, suggesting possible applications for this compound.

Ligand TypeMetal Ion ExamplesPotential Catalytic Application
Substituted MalonatesCo(II), Ni(II), Cu(II), Zn(II)Oxidation, Reduction, Lewis Acid Catalysis
Thiophene-2,5-dicarboxylic acidZn(II), Co(II), Mn(II), Sr(II)Heterogeneous Catalysis (in MOFs), Lewis Acid Catalysis
Thiophene-2-acetic acidRh(I), Ru(II)Hydroformylation, Hydrogenation

The chemical structure of this compound offers multiple sites for derivatization, opening avenues for the synthesis of new catalysts for a range of organic transformations. The thiophene ring, the methylene bridge, and the carboxylic acid groups can all be chemically modified to tune the steric and electronic properties of the resulting molecules.

One promising area of investigation is the synthesis of chiral derivatives for asymmetric catalysis. For instance, the malonic acid moiety can be esterified and then subjected to enantioselective transformations. While the enantioselective hydrolysis of benzyl-substituted malonic esters using enzymes like Pig Liver Esterase has shown limitations, alternative methods using chiral auxiliaries or phase-transfer catalysis could be explored. usm.edu The resulting chiral malonic acid half-esters could serve as valuable precursors for chiral ligands.

The thiophene ring itself is amenable to various functionalization reactions, such as C-H activation and cross-coupling, which are powerful tools for introducing new functional groups. Palladium-catalyzed direct arylation at the C-3 position of the thiophene ring has been successfully applied to various thieno-fused heterocycles, suggesting that the thiophene ring in derivatives of this compound could be similarly functionalized. mdpi.com The introduction of phosphine, amine, or other coordinating groups onto the thiophene ring could lead to novel multidentate ligands for a variety of cross-coupling reactions.

The carboxylic acid groups can also be converted into other functionalities. For example, they can be transformed into amides, esters, or acid chlorides, which can then be used in a variety of coupling reactions or as directing groups in catalytic C-H functionalization reactions. The development of palladium-catalyzed asymmetric benzylic substitution of secondary benzyl (B1604629) carbonates demonstrates a potential pathway for the transformation of derivatives of the title compound into optically active products. acs.org

The following table outlines potential derivatization strategies for this compound and their potential applications in organic transformations.

Derivatization StrategyPotential DerivativeTargeted Catalytic Application
Esterification and Chiral ResolutionChiral mono-esterAsymmetric Synthesis
C-H Functionalization of Thiophene RingPhosphine- or Amine-substituted derivativeCross-Coupling Reactions (e.g., Suzuki, Heck)
Conversion of Carboxylic AcidsDiamide or Diester derivativesHydrogen-bond-donating Catalysis, Precursors for other ligands
DecarboxylationSubstituted thiophene acetic acidPrecursor for further functionalization

Computational and Theoretical Investigations of 2 Thiophen 2 Ylmethyl Propanedioic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the behavior of electrons in molecules. For 2-(Thiophen-2-ylmethyl)propanedioic acid, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. DFT calculations for this compound would typically involve the use of a functional, such as B3LYP, combined with a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. These calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, a study on related thiophene (B33073) derivatives utilized DFT to obtain optimized structures. While specific data for the title compound is not available in the cited literature, the methodology is directly applicable.

A hypothetical optimized geometry would reveal the spatial arrangement of the thiophene ring relative to the propanedioic acid moiety. Key parameters of interest would be the C-S and C-C bond lengths within the thiophene ring, the bond lengths and angles of the carboxylic acid groups, and the torsional angles describing the orientation of the thiophene ring with respect to the malonic acid chain.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-S (Thiophene) ~1.7 Å
Bond Length C=C (Thiophene) ~1.37 Å
Bond Length C-C (Thiophene) ~1.42 Å
Bond Length C=O (Carboxyl) ~1.21 Å
Bond Length C-O (Carboxyl) ~1.35 Å
Bond Angle C-S-C (Thiophene) ~92°
Dihedral Angle Thiophene-CH2-C-COOH Variable

Note: These are estimated values based on general chemical knowledge and data for similar structures. Actual calculated values would require a specific computational study.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide insights into the electronic properties of this compound. These calculations can be used to determine properties such as the total energy, dipole moment, and the distribution of electron density. While computationally more intensive than DFT, ab initio methods can offer a higher level of theory for benchmarking results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the carboxylic acid groups. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound

Parameter Definition Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.0 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO ~ 5.5 eV
Electronegativity (χ) -(EHOMO + ELUMO)/2 ~ 3.75 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 ~ 2.75 eV

Note: These values are estimations and would need to be confirmed by specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methylene (B1212753) linker and the rotatable bonds in the propanedioic acid moiety of this compound mean that the molecule can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most stable conformers. This is typically done by rotating specific bonds and calculating the corresponding energy to generate a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Tautomerism Studies and Energetic Landscapes

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the carboxylic acid groups can potentially exhibit keto-enol tautomerism, although the enol form is generally much less stable for simple carboxylic acids. More relevant would be the potential for intramolecular hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid group and the thiophene sulfur atom, which could influence the energetic landscape of different conformers. Computational studies can quantify the relative energies of these different forms and the energy barriers for their interconversion.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data can help to confirm the structure of the compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. This information can aid in the assignment of peaks in an experimental vibrational spectrum. For example, the characteristic C=O stretching frequency of the carboxylic acid groups would be a prominent feature.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectrum of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum would likely be dominated by π-π* transitions within the thiophene ring.

Table 3: List of Compounds

Compound Name
This compound
Thiophene
Propanedioic acid (Malonic acid)
2-Thiophenecarboxamide
3-Thiophene acetic acid
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Elucidation of Reaction Mechanisms via Computational Modeling

No specific studies detailing the elucidation of reaction mechanisms for this compound using computational modeling were found. Computational chemistry offers powerful tools for investigating reaction pathways, transition states, and reaction kinetics. nih.gov Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model chemical reactions. nih.gov These approaches can provide valuable insights into the step-by-step processes of chemical transformations, including bond breaking and formation, as well as the energetic profiles of such reactions. nih.gov However, these techniques have not been specifically applied to document the reaction mechanisms of this compound in available literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

There is no available research on the application of Quantitative Structure-Property Relationship (QSPR) modeling to this compound. QSPR models are theoretical frameworks that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. nih.govexcli.de These models are widely used to predict various chemical and physical properties, such as boiling point, solubility, and biological activity, based on molecular descriptors. nih.govnih.govmdpi.com The development of a QSPR model involves the generation of molecular descriptors, selection of relevant descriptors, and the establishment of a robust statistical model. excli.de Despite the utility of this approach, no QSPR studies have been published for this compound.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the scientific literature. MEP analysis is a computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. imist.madtic.mil The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. nih.govmdpi.com This analysis is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. ias.ac.in However, no such analysis has been documented for this compound.

Advanced Analytical Methodologies in the Study of 2 Thiophen 2 Ylmethyl Propanedioic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the structural elucidation of 2-(Thiophen-2-ylmethyl)propanedioic acid. These methods probe the molecular structure at the atomic and bond levels, offering unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The protons on the thiophene (B33073) ring would appear in the aromatic region, typically between 6.8 and 7.5 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the thiophene ring and the methine (-CH-) proton of the propanedioic acid moiety would exhibit characteristic chemical shifts and coupling patterns. The acidic protons of the two carboxylic acid groups are expected to show a broad singlet at a downfield chemical shift, often above 10 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield region, typically between 170 and 185 ppm. The carbons of the thiophene ring would appear in the aromatic region (around 120-140 ppm), while the methylene and methine carbons would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)170 - 185
Thiophene Ring (C₄H₃S)6.8 - 7.5 (multiplets)120 - 140
Methylene (-CH₂-)~3.5 (doublet)~35
Methine (-CH-)~4.0 (triplet)~50

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. encyclopedia.pub

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. A sharp and intense peak corresponding to the C=O stretching of the carboxylic acid groups would be observed around 1700-1740 cm⁻¹. acs.org The C-H stretching vibrations of the thiophene ring are expected in the 3000-3100 cm⁻¹ region. The C-S stretching vibration within the thiophene ring typically appears in the fingerprint region, between 600 and 800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the thiophene ring, which are often weak in the IR spectrum, are expected to show strong bands in the Raman spectrum between 1300 and 1550 cm⁻¹. iosrjournals.org The symmetric C-S-C stretching of the thiophene ring also gives a characteristic Raman signal. Water is a weak Raman scatterer, making this technique advantageous for studying samples in aqueous media. acs.org

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch (dimer)2500-3300 (broad, strong)Weak
Carboxylic Acid (-C=O)C=O stretch1700-1740 (strong)Medium
Thiophene RingC-H stretch3000-3100 (medium)Medium
Thiophene RingC=C stretch1300-1550 (medium)Strong
Thiophene RingC-S stretch600-800 (medium)Medium

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. klivon.comnist.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula (C₈H₈O₄S).

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of one or both carboxylic acid groups (as CO₂ and H₂O) and fragmentation of the thiophene ring. The base peak in the spectrum could correspond to the stable thiophene-methyl cation or related fragments. Electrospray ionization (ESI) is a softer ionization technique that would likely show a prominent peak for the deprotonated molecule [M-H]⁻ in negative ion mode.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. klivon.compensoft.net A reversed-phase HPLC method is typically employed. pensoft.net

A standard HPLC system for this analysis would consist of:

Column: A C18 column is commonly used for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (often with a low pH, such as phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities.

Detector: A UV detector is typically used, as the thiophene ring exhibits strong UV absorbance. The detection wavelength is usually set at the absorbance maximum of the compound.

The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. sums.ac.ir Due to the low volatility and thermal lability of dicarboxylic acids, direct analysis of this compound by GC-MS is challenging.

To make the compound amenable to GC-MS analysis, a derivatization step is necessary. jfda-online.com The carboxylic acid groups can be converted to more volatile esters, such as methyl or ethyl esters, through a reaction with an appropriate derivatizing agent (e.g., diazomethane or an alcohol in the presence of an acid catalyst).

Once derivatized, the resulting ester can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the ester. nih.govresearchgate.net This method is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Table 3: Summary of Analytical Techniques and Their Applications

Technique Information Obtained Key Considerations
¹H and ¹³C NMRDetailed molecular structure, carbon-hydrogen frameworkSample must be soluble in a suitable deuterated solvent
IR and Raman SpectroscopyIdentification of functional groupsComplementary techniques; provide a molecular fingerprint
Mass SpectrometryMolecular weight, elemental composition, structural fragmentsHigh-resolution MS for accurate mass; fragmentation aids in structure elucidation
HPLCPurity assessment, separation from non-volatile impuritiesMethod of choice for purity analysis of the underivatized compound
GC-MSSeparation and identification of volatile componentsRequires derivatization of the carboxylic acid groups

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, detailed research findings on its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles as determined by this method, cannot be provided at this time.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology would provide precise information on the molecular conformation of this compound in the solid state, revealing the planarity of the thiophene ring and the orientation of the propanedioic acid substituent. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the supramolecular architecture.

While crystallographic data for this specific compound is not available, the general approach would involve growing a single crystal of sufficient quality, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The collected data would then be used to solve the crystal structure, providing the detailed atomic coordinates.

Should the crystal structure of this compound be determined and published in the future, it would be possible to generate a data table summarizing key crystallographic parameters. An example of what such a table might include is provided below for illustrative purposes, but it must be emphasized that the values are placeholders and not actual experimental data for the compound .

Illustrative Data Table of Potential Crystallographic Parameters (Data Not Currently Available)

ParameterHypothetical Value
Chemical FormulaC₈H₈O₄S
Formula Weight200.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
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Future Research Directions and Emerging Opportunities in 2 Thiophen 2 Ylmethyl Propanedioic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of environmentally benign practices. For 2-(thiophen-2-ylmethyl)propanedioic acid, a key research direction is the development of green synthetic routes that minimize waste and energy consumption. One promising strategy is the use of one-pot processes, which combine multiple reaction steps into a single procedure, thereby reducing the need for intermediate purification steps and lowering solvent usage. researchgate.net Another avenue involves exploring the use of deep eutectic solvents (DESs) as both reaction media and promoters, which have shown promise in conjugate addition reactions involving related compounds. researchgate.net The goal is to move away from traditional methods that may rely on hazardous reagents or harsh conditions, toward more sustainable and efficient protocols.

Exploration of Novel Synthetic Pathways and Catalytic Systems

Innovating the synthesis of this compound involves exploring entirely new chemical and biological routes. A fascinating emerging opportunity lies in the field of synthetic biology. Researchers have successfully designed novel artificial biosynthetic pathways to produce malonic acid from renewable resources like glucose, using oxaloacetate as a key intermediate. frontiersin.orgnih.govbohrium.com Integrating such a biological system with a chemo-enzymatic step to introduce the thiophene (B33073) moiety could represent a paradigm shift in its production.

On the chemical front, the development of novel catalytic systems is paramount. This includes investigating new transition-metal catalysts or organocatalysts to facilitate the crucial C-C bond formation between the thiophene ring and the malonate precursor. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation using AlCl₃, are established methods for functionalizing thiophene and could be adapted and optimized with new, milder Lewis acid catalysts. nih.gov

Design and Synthesis of Advanced Functional Materials Utilizing Thiophene-Malonate Scaffolds

The inherent properties of the thiophene ring—namely its electron-rich nature and rigidity—make it a valuable component in advanced materials. The thiophene-malonate scaffold of this compound is a promising building block for a new generation of functional materials. Research in this area could focus on incorporating this molecule into the backbone of semiconducting polymers. acs.org The malonic acid group provides a convenient handle for polymerization or for further functionalization to fine-tune the material's electronic and physical properties. For example, strategies used to create aldehyde-bearing conductive polythiophenes could be adapted for this scaffold. acs.org

Furthermore, the isosteric replacement of benzene (B151609) or pyridine (B92270) nuclei with a thiophene nucleus has proven to be a successful strategy in medicinal chemistry for developing potent bioactive compounds, such as AMPA receptor potentiators. nih.gov This validates the potential of designing and synthesizing novel therapeutic agents based on the this compound structure.

Deeper Computational Exploration of Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools to predict and understand molecular behavior, accelerating research and development. Deeper computational exploration of this compound using methods like Density Functional Theory (DFT) is a significant future direction. DFT calculations can elucidate the molecule's electronic structure, reactivity, and the stability of reaction intermediates, guiding the design of more efficient synthetic pathways. rsc.org Such studies have been successfully used to rationalize the reactivity and coordination modes of thiophene with iridium complexes and to investigate fused thiophene systems for optoelectronic applications. kfupm.edu.saresearchgate.net

Thermochemical studies, combining experimental measurements with high-level ab initio calculations, can determine key thermodynamic data, such as enthalpies of formation, providing insights into the molecule's stability. nih.gov This fundamental understanding of structure-property relationships is crucial for designing new materials and predicting their performance. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

To meet the demands of modern chemical research and production, a shift from traditional batch processing to continuous flow chemistry is essential. thieme.de Integrating the synthesis of this compound into automated flow platforms represents a major opportunity. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and greater scalability. thieme-connect.de

An automated flow system could enable rapid screening and optimization of reaction conditions with minimal human intervention. rsc.org By linking hardware with intelligent software and algorithms, these platforms can accelerate the discovery of optimal synthetic protocols. rsc.org The recipes for producing the target molecule can then be stored as digital files, ensuring reproducibility and facilitating technology transfer. rsc.org This approach represents a new paradigm in chemical synthesis, moving towards a more efficient, data-driven, and automated future. thieme.de

Research DirectionKey Focus Areas & MethodologiesPotential Impact
Green Chemistry One-pot synthesis, deep eutectic solvents (DESs), energy-efficient protocols. researchgate.netReduced environmental footprint, lower production costs.
Novel Synthetic Pathways Biosynthetic routes from renewable feedstocks, new catalytic systems (organo- and metal-based). frontiersin.orgnih.govIncreased efficiency, access to sustainable production methods.
Advanced Functional Materials Development of semiconducting polymers, design of novel bioactive molecules. acs.orgnih.govNew electronic devices, potential therapeutic agents.
Computational Exploration Density Functional Theory (DFT) for reactivity analysis, ab initio calculations for thermochemistry. kfupm.edu.sanih.govRational design of syntheses and materials, deeper molecular insight.
Flow Chemistry & Automation Continuous flow reactors, automated screening and optimization platforms, digital synthesis recipes. thieme.dersc.orgEnhanced scalability, improved safety and efficiency, rapid process development.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.